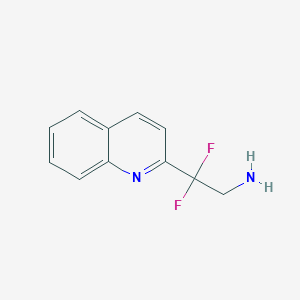

2-Quinolineethanamine, beta,beta-difluoro-

Description

Significance of Organofluorine Compounds in Contemporary Chemical Science

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense attention in contemporary chemical science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, impart significant changes to the physicochemical and biological properties of the parent molecule. rsc.orgmdpi.com The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has led to the widespread use of organofluorine compounds in the pharmaceutical and agrochemical industries. nih.gov For instance, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the half-life of a drug. rsc.org It is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. rsc.orgnih.gov

The impact of fluorine on molecular properties is summarized in the table below:

| Property Affected by Fluorination | Consequence of Fluorine Incorporation |

| Metabolic Stability | Increased due to the high strength of the C-F bond, leading to longer biological half-life. rsc.org |

| Lipophilicity | Generally increased, which can enhance membrane permeability and absorption. rsc.org |

| Binding Affinity | Altered pKa and electrostatic interactions can lead to stronger and more selective binding to target enzymes or receptors. nih.gov |

| Conformation | The introduction of fluorine can influence the preferred conformation of a molecule, affecting its biological activity. |

The Role of Quinoline (B57606) Scaffolds in Advanced Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netekb.eg Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. ekb.egnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.netekb.eg The development of new synthetic methodologies to create diverse quinoline libraries remains an active area of research.

Contextualization of 2-Quinolineethanamine, beta,beta-difluoro- within Fluoro-Organic Chemistry

2-Quinolineethanamine, beta,beta-difluoro- represents a confluence of the two aforementioned areas of chemical science: it is a quinoline derivative that has been strategically fluorinated. While specific research on this particular compound is not extensively documented in publicly available literature, its structure suggests significant potential for further investigation. The presence of the difluoroethyl group on the quinoline core is anticipated to modulate its electronic properties and biological activity. The primary amine group also provides a handle for further chemical modification.

Below is a table of basic information for the subject compound:

| Identifier | Value |

| Compound Name | 2-Quinolineethanamine, beta,beta-difluoro- |

| CAS Number | 780769-67-7 |

| Molecular Formula | C₁₁H₁₀F₂N₂ |

| Molecular Weight | 208.21 g/mol |

Given the established importance of both fluorinated compounds and quinoline scaffolds, 2-Quinolineethanamine, beta,beta-difluoro- stands as a compelling target for synthesis and evaluation in various research contexts, particularly in the discovery of novel therapeutic agents. The subsequent sections will explore the hypothetical synthetic strategies, potential chemical properties, and conceivable research applications of this intriguing molecule based on the broader understanding of related chemical structures.

Structure

3D Structure

Properties

Molecular Formula |

C11H10F2N2 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2,2-difluoro-2-quinolin-2-ylethanamine |

InChI |

InChI=1S/C11H10F2N2/c12-11(13,7-14)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7,14H2 |

InChI Key |

ZZPAGRSCFBYMGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(CN)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Quinolineethanamine, Beta,beta Difluoro and Analogous Difluorinated Ethanamine Derivatives

Retrosynthetic Analysis and Strategic Disconnections of the 2-Quinolineethanamine, beta,beta-difluoro- Scaffold

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For 2-Quinolineethanamine, beta,beta-difluoro-, the most logical strategies involve functional group interconversion (FGI) to simplify the key difluoroethanamine side chain.

A primary disconnection strategy focuses on the C-N bond of the terminal amine, leading back to a more stable precursor such as an azide (B81097) or nitro compound. The gem-difluoro group is retrosynthetically converted to a ketone, a common precursor for deoxofluorination reactions. This approach identifies a key intermediate: a 2-quinolyl α-azido ketone.

This intermediate can be further disconnected between the quinoline (B57606) ring and the acetyl group, leading back to a functionalized quinoline (e.g., 2-methylquinoline (B7769805) or quinaldine) and a two-carbon building block. A more direct route involves the functionalization of 2-acetylquinoline. This precursor is central to several synthetic pathways, as the ketone moiety is an ideal handle for introducing the gem-difluoro group.

Approaches to Geminal Difluorination

The installation of a gem-difluoro unit is the critical step in the synthesis. Several distinct methodologies have been developed, each with specific advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine equivalent ("F+") to a carbon-centered nucleophile, such as an enol or enolate. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common due to their relative stability, safety, and efficacy. wikipedia.org For the synthesis of the target scaffold, this approach would typically start from a precursor containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, such as a β-keto ester.

The reaction proceeds by generating an enolate from the β-keto ester, which then attacks the electrophilic fluorine source. This process is repeated to install the second fluorine atom. Subsequent hydrolysis and decarboxylation would yield a β,β-difluoro ketone, which could then be converted to the target amine.

Table 1: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Acronym | Structure | Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents; effective for fluorinating olefins, aromatics, and carbonyl compounds. alfa-chemistry.com | |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Highly stable, non-toxic solid; powerful oxidant and effective fluorinating agent for a wide range of substrates. alfa-chemistry.com |

This is an interactive data table. Users can sort and filter the information.

While direct nucleophilic substitution to form gem-difluorides is challenging, an effective indirect method involves the fluorodesulfurization of 1,3-dithiolanes. acs.org This two-step process transforms a ketone into a gem-difluoro group under relatively mild conditions.

The synthesis begins with the conversion of a ketone precursor, such as 2-acetylquinoline, into its corresponding 1,3-dithiolane (B1216140) by reacting it with ethane-1,2-dithiol under acidic conditions. This dithiolane is then treated with an electrophilic halogen source, like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), in the presence of a fluoride (B91410) source, typically pyridine (B92270) poly(hydrogen fluoride) (Olah's reagent). acs.org The reaction is thought to proceed through a fluoro-Pummerer-type rearrangement to yield the gem-difluorinated product. acs.org

Deoxofluorination is a powerful and direct method for converting carbonyl compounds (aldehydes and ketones) into gem-difluorides. acs.org This transformation is commonly achieved using reagents based on sulfur tetrafluoride, such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). enamine.netorganic-chemistry.org

This strategy has been successfully applied to synthesize β,β-difluorotryptamines, which are close structural analogs of the target quinoline compound. nih.gov In a parallel approach, an N-protected 3-azidoacetyl indole (B1671886) is treated with a deoxofluorinating agent to produce the 3-(2-azido-1,1-difluoroethyl)indole. nih.gov The azide is then reduced to the primary amine to yield the final product. A similar pathway starting from an appropriately protected 2-(2-azidoacetyl)quinoline would be a highly effective route to 2-Quinolineethanamine, beta,beta-difluoro-. Deoxo-Fluor is often preferred over DAST due to its greater thermal stability, which reduces the risk of explosive decomposition at elevated temperatures. enamine.netorganic-chemistry.org

Table 2: Comparison of Common Deoxofluorinating Reagents

| Reagent | Acronym | Key Features |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Widely used, but can decompose explosively at temperatures above 50-90°C. researchgate.net |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable than DAST, often providing superior yields. Reacts violently with water. enamine.netorganic-chemistry.orgresearchgate.net |

This is an interactive data table. Users can sort and filter the information.

Difluorocarbene (:CF2) is a reactive intermediate that can be used to construct gem-difluoromethylene groups. cas.cn It can be generated from various precursors, including sodium chlorodifluoroacetate (ClCF2CO2Na) and trimethyl(trifluoromethyl)silane (TMSCF3). cas.cnacs.org While difluorocarbene readily undergoes cycloaddition with alkenes, its application in forming acyclic gem-difluoro compounds often involves reaction with nucleophiles. cas.cnacs.org

A potential strategy for the target molecule could involve the reaction of difluorocarbene with an imine derived from 2-quinolinecarboxaldehyde. This could lead to the formation of a gem-difluoroaziridine, which could then be reductively opened to afford the desired difluoroethanamine backbone. Alternatively, difluorocarbene can react with diazo compounds to generate gem-difluoroolefins, which can be subsequently reduced. acs.org

Modern synthetic methods increasingly rely on direct C-H functionalization to build molecular complexity. youtube.com A palladium-catalyzed C-H functionalization followed by a β-fluoride elimination has emerged as a novel route to gem-difluoro olefins. nih.govnih.gov

In this approach, a suitable quinoline substrate could react with a fluorinated diazoalkane, such as 1-aryl-2,2,2-trifluorodiazoethane, in the presence of a palladium catalyst. The reaction proceeds through a carbene transfer and C-H insertion, followed by a crucial β-fluoride elimination step to yield a 2-(2,2-difluorovinyl)quinoline intermediate. nih.govnih.gov This gem-difluoro olefin is a versatile precursor that can be converted to the target saturated ethanamine through catalytic hydrogenation. This method offers a direct way to link the quinoline core to a difluorovinyl group, which is then transformed into the final side chain.

Construction and Functionalization of the Quinoline Heterocyclic System

The quinoline scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. mdpi.com Access to functionalized quinolines is paramount for the synthesis of complex molecules like 2-Quinolineethanamine, beta,beta-difluoro-.

Strategies for Quinoline Ring Formation

The formation of the core quinoline ring can be achieved through several classic named reactions, each offering a unique pathway to the bicyclic system, often by condensing anilines with various carbonyl compounds. These methods remain valuable for their reliability and the structural diversity they can generate.

Key traditional methods for quinoline synthesis include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield quinoline. pharmaguideline.comrsc.org

Friedländer Annulation: A widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comresearchgate.net This reaction can be catalyzed by acids or bases and is noted for its efficiency and versatility in producing polysubstituted quinolines. researchgate.netacs.org

Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. It is simpler than the Skraup method as it often avoids harsh reaction conditions. rsc.org

Combes Synthesis: This involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to furnish the quinoline ring. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This versatile method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can selectively produce either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.comorientjchem.org

Pfitzinger Synthesis: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com

Modern advancements have also introduced novel strategies, such as oxidative annulation techniques, which leverage catalytic C–H bond activation and transition-metal-free protocols to enhance reaction efficiency and functional group tolerance. mdpi.com

| Synthesis Method | Key Reactants | Typical Product Type | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted/Substituted Quinolines | pharmaguideline.comrsc.org |

| Friedländer Annulation | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Polysubstituted Quinolines | pharmaguideline.comresearchgate.net |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | rsc.org |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 2-Quinolones or 4-Quinolones | pharmaguideline.comorientjchem.org |

Regioselective Substitution and Derivatization on the Quinoline Core

Once the quinoline ring is formed, its functionalization is crucial for introducing the desired side chains and modifying the molecule's properties. Regioselective derivatization allows for precise control over the substitution pattern. A dominant modern strategy is the direct C-H functionalization, which avoids the need for pre-functionalized substrates, thereby increasing atom and step economy. mdpi.com

Transition metal catalysis is a cornerstone of C-H activation, enabling the site-selective introduction of functional groups onto the quinoline scaffold. nih.gov These methods provide a powerful tool for creating libraries of quinoline-containing compounds that would be difficult to access through conventional means. mdpi.com For instance, deoxygenative C-H functionalization of quinoline-N-oxides offers a regioselective pathway to introduce substituents at the C2-position. organic-chemistry.org

Other advanced techniques for regioselective functionalization include:

Directed Magnesiation: Using magnesium-based reagents, specific positions on the quinoline ring can be deprotonated, allowing for subsequent reaction with electrophiles. This method offers an alternative regiochemical outcome compared to other functionalization techniques. acs.org

Dearomative Hydroboration: This strategy can selectively modify the carbocyclic portion of the quinoline ring by disrupting the aromaticity and introducing boron-containing functional groups, which can then be further transformed. nih.gov

Introduction and Functionalization of the Ethanamine Moiety

Amine Formation and Alkylation Reactions

The formation of the ethanamine side chain can be approached through several standard synthetic methods for amine synthesis. Alkylation of amines is a fundamental reaction where an alkyl halide reacts with ammonia (B1221849) or a primary amine. wikipedia.org However, this method can lead to a mixture of primary, secondary, and tertiary amines, as the product amine can also react with the alkylating agent. libretexts.orgchemguide.co.uk

More controlled methods for amine synthesis include:

Reductive Amination: This two-part reaction involves the nucleophilic addition of an amine to a carbonyl group (aldehyde or ketone) to form an imine, which is then reduced to an amine using a reducing agent like sodium cyanoborohydride. libretexts.org This is a highly effective method for creating primary, secondary, and tertiary amines. organic-chemistry.org

Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uklibretexts.org This is a reliable way to produce primary amines.

Gabriel Synthesis: This method provides a way to form primary amines selectively, avoiding over-alkylation. It involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis to release the primary amine. libretexts.org

| Method | Starting Material | Key Reagents | Amine Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide | Ammonia or Amine | Mixture of 1°, 2°, 3°, 4° | wikipedia.orgchemguide.co.uk |

| Reductive Amination | Aldehyde/Ketone | Amine, Reducing Agent (e.g., NaBH₃CN) | 1°, 2°, or 3° | libretexts.orgorganic-chemistry.org |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | Primary (1°) | chemguide.co.uklibretexts.org |

| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine/Acid | Primary (1°) | libretexts.org |

Stereoselective Installation of the β,β-difluoro- Ethanamine Chain

Introducing the β,β-difluoro moiety presents a significant synthetic challenge. While the target molecule itself does not possess a chiral center at the β-carbon, the principles of stereoselective synthesis are crucial for creating chiral analogs and for controlling the conformation of the side chain. The synthesis of chiral β,β-difluoro-α-amino acids and related structures often relies on catalytic asymmetric induction. nih.gov

One strategy involves an enantioselective 1,3-proton shift of β,β-difluoro-α-imino amides, catalyzed by chiral quinine (B1679958) derivatives, to produce β,β-difluoro-α-amino amides with high enantioselectivity. researchgate.net Such methodologies could potentially be adapted for the synthesis of the target ethanamine chain. Another approach involves the stereoselective creation of a quaternary stereocenter in the synthesis of β,β-difluorinated cyclic α-amino acid derivatives, using chiral auxiliaries to direct the stereochemical outcome. nih.gov

Modular, two-step syntheses of cyclic β-difluoroamines have been developed using photoredox-catalyzed cyclization reactions, demonstrating modern approaches to constructing these challenging motifs. chemrxiv.orgrsc.org While these methods apply to cyclic systems, the underlying principles of radical cyclization and atom transfer could inform strategies for acyclic chains.

Diversity-Oriented Synthesis (DOS) Towards 2-Quinolineethanamine, beta,beta-difluoro- Analogues

Diversity-Oriented Synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules. For the synthesis of analogues of 2-Quinolineethanamine, beta,beta-difluoro-, DOS strategies can be applied to rapidly create libraries of related compounds for further investigation.

Multicomponent reactions (MCRs) are a powerful tool in DOS, as they allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org Various MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds, offering high atom economy and the ability to introduce structural diversity. rsc.org For instance, three-component reactions under microwave irradiation have been used to synthesize pyrazolo[4,3-f]quinoline derivatives. nih.gov

The Friedländer annulation reaction, when performed under mild catalytic conditions, also serves as an efficient method for the diversity-oriented synthesis of quinolines, allowing for the introduction of a wide variety of functional groups at various positions on the quinoline core. acs.org By systematically varying the aniline, carbonyl, and side-chain precursors within these synthetic frameworks, large libraries of analogs can be constructed efficiently.

Recent Advances in Scalable Synthesis Protocols

The development of scalable synthetic routes to β,β-difluoroethanamine derivatives is a significant area of research, driven by the prevalence of this structural motif in medicinally relevant compounds. While specific scalable protocols for 2-Quinolineethanamine, beta,beta-difluoro- are not extensively documented in publicly available literature, recent advancements in the synthesis of analogous difluorinated ethanamine derivatives offer valuable insights into potential large-scale production methodologies. These methods focus on modularity, efficiency, and the use of readily available starting materials, which are key considerations for scalability.

One promising approach involves a modular two-step synthesis of cyclic β-fluoroalkyl amines, which could be adapted for linear systems. rsc.orgchemrxiv.orgenamine.net This strategy utilizes a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. rsc.orgchemrxiv.org The key advantage of this method is its modularity, starting from simple amines, aldehydes, and bromodifluoroacetic acid, which are all readily available precursors. chemrxiv.org The reaction proceeds under mild, visible-light-mediated conditions, which are often amenable to scale-up in flow chemistry setups, offering better control over reaction parameters and potentially higher throughput. chemrxiv.org A ten-fold scale-up of a batch reaction from 0.25 mmol to 2 mmol has been successfully demonstrated with no detriment to the yield, highlighting its potential for larger scale synthesis. chemrxiv.org

Another significant advancement is the development of organocatalytic routes to access chiral β,β-difluoroamines. nih.govnih.gov This methodology provides a rapid and high-yielding protocol from readily available precursors. nih.govnih.gov The process can be performed as a two-pot or a one-pot procedure, with chemical yields in the range of 64–82% and excellent enantioselectivity (94–98% ee). nih.govnih.gov The mild reaction conditions and the use of a metal-free catalyst are advantageous for large-scale synthesis, as they can reduce costs and minimize metal contamination in the final product. The one-pot procedure, in particular, is highly desirable from a process chemistry perspective as it reduces the number of unit operations and waste generation. nih.gov

The following table summarizes key aspects of these recently developed synthetic methodologies for analogous β,β-difluorinated amines, which could form the basis for a scalable synthesis of 2-Quinolineethanamine, beta,beta-difluoro-.

Table 1: Comparison of Recent Synthetic Methodologies for β,β-Difluorinated Amine Derivatives

| Methodology | Key Features | Reported Yields | Potential for Scalability | Reference |

| Photoredox-Catalyzed Cyclization | Modular, mild conditions, visible-light mediated. | Not explicitly stated for a linear quinoline derivative, but scalable for cyclic analogs. | High, particularly with flow chemistry. | rsc.orgchemrxiv.orgenamine.net |

| Organocatalytic Synthesis | Rapid, high-yielding, excellent enantioselectivity, one-pot procedure. | 64-82% | High, due to mild conditions and reduced work-up. | nih.govnih.gov |

Further research into adapting these methodologies for substrates bearing a quinoline moiety is necessary to establish a direct and scalable route to 2-Quinolineethanamine, beta,beta-difluoro-. The principles of modularity and efficiency demonstrated in these advanced synthetic protocols provide a strong foundation for the development of such a process.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of fluorinated organic compounds. ed.ac.uk A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine environments within the molecule.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which leads to high sensitivity. wikipedia.org The wide range of chemical shifts in ¹⁹F NMR provides exquisite sensitivity to the local electronic environment of the fluorine atoms. huji.ac.il

For "2-Quinolineethanamine, beta,beta-difluoro-", the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This resonance would appear as a complex multiplet due to coupling with adjacent protons. Specifically, the fluorine atoms couple to the two protons on the α-carbon (a two-bond coupling, ²JHF) and the two protons on the γ-carbon (a three-bond coupling, ³JHF). This would theoretically result in a triplet of triplets. The specific chemical shift and coupling constants are diagnostic of the gem-difluoroethyl moiety. huji.ac.il

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| β-CF₂ | -90 to -120 | Triplet of Triplets (tt) | ²JHF ≈ 50-60 Hz, ³JHF ≈ 15-25 Hz |

A comprehensive analysis using multinuclear NMR experiments is essential for the complete structural assignment of the molecule. tsijournals.comuncw.edu

Proton (¹H) NMR: The ¹H NMR spectrum would display distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the difluoroethanamine side chain. The quinoline protons typically appear in the aromatic region (δ 7.5-8.5 ppm) with characteristic splitting patterns (doublets, triplets, etc.) based on their positions. mdpi.com The protons of the two methylene (B1212753) groups in the side chain would be split by the adjacent fluorine atoms, providing clear evidence for their proximity to the CF₂ group. The amine (NH₂) protons would likely appear as a broad singlet that is exchangeable with D₂O.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the CF₂ group is particularly diagnostic, appearing as a triplet due to the large one-bond ¹³C-¹⁹F coupling constant (¹JCF). rsc.org The adjacent methylene carbons would also exhibit splitting, albeit with smaller coupling constants (²JCF and ³JCF). The signals for the nine unique carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm). nih.gov

Nitrogen-15 (¹⁵N) NMR: While less common due to lower sensitivity, ¹⁵N NMR could be used to distinguish between the sp²-hybridized nitrogen of the quinoline ring and the sp³-hybridized nitrogen of the primary amine. Each nitrogen would have a characteristic chemical shift, and potential couplings to fluorine (nJNF) could provide further structural confirmation.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline-H | 7.5 - 8.5 | m | - |

| α-CH₂ | ~3.5 | t | ³JHF ≈ 15-25 Hz |

| γ-CH₂ | ~3.2 | t | ²JHF ≈ 50-60 Hz |

| NH₂ | 1.5 - 3.0 (variable) | br s | - |

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline-C | 120 - 150 | s, d | - |

| α-C | ~40 | t | ³JCF ≈ 5-10 Hz |

| β-CF₂ | 115 - 125 | t | ¹JCF ≈ 240-260 Hz |

| γ-C | ~45 | t | ²JCF ≈ 20-30 Hz |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. It would be used to trace the connectivity of the protons around the quinoline ring and to confirm the coupling between the γ-CH₂ protons and the NH₂ protons. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous assignment of each protonated carbon in the molecule, such as linking the proton signals of the α- and γ-methylene groups to their corresponding carbon signals. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), often performed using Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, provides a highly accurate measurement of a molecule's mass. nih.govnih.gov This accuracy allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For "2-Quinolineethanamine, beta,beta-difluoro-", HRMS would be used to confirm the elemental formula C₁₁H₁₀F₂N₂ by matching the experimentally measured mass of the protonated molecule, [M+H]⁺, to its calculated theoretical exact mass.

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₁F₂N₂⁺ | 209.0890 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. ucdavis.edu The fragmentation of the protonated molecule ([M+H]⁺ at m/z 209.1) would likely proceed through several characteristic pathways, including cleavage of the side chain and fragmentation of the quinoline ring system. researchgate.netnih.gov

Plausible fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃): A common loss from primary amines, leading to a fragment ion at m/z 192.08.

Benzylic-type cleavage: Cleavage of the Cα-Cβ bond would be a highly probable fragmentation pathway, resulting in the stable quinolin-2-ylmethyl cation at m/z 142.07.

Loss of HF: The elimination of hydrogen fluoride (B91410) is a characteristic fragmentation for many fluorinated compounds. nih.gov

Quinoline ring fragmentation: Subsequent fragmentation could involve characteristic losses from the quinoline ring, such as the loss of hydrogen cyanide (HCN). nih.gov

The analysis of these fragmentation pathways provides powerful confirmatory evidence for the proposed structure. mdpi.com

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 209.1 | 192.1 | NH₃ | [M+H-NH₃]⁺ |

| 209.1 | 142.1 | C₂H₄F₂N | Quinolin-2-ylmethyl cation |

| 209.1 | 189.1 | HF | [M+H-HF]⁺ |

| 142.1 | 115.1 | HCN | [C₉H₆]⁺ fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For 2-Quinolineethanamine, beta,beta-difluoro-, these methods provide a detailed fingerprint, confirming the presence of key functional groups and offering insights into the molecular structure.

The analysis of the IR and Raman spectra of quinoline derivatives is often supported by Density Functional Theory (DFT) calculations, which aid in the unambiguous assignment of the main vibrational bands. researchgate.net The introduction of substituents, such as the beta,beta-difluoroethanamine group on the quinoline ring, is expected to cause significant wavenumber shifts for several key bands compared to the parent quinoline structure. researchgate.net

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Quinolineethanamine, beta,beta-difluoro- is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The quinoline ring would be identified by a series of sharp bands due to C-H and C=C stretching and bending vibrations. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the C=C and C=N stretching vibrations of the heterocyclic system are expected between 1650 and 1400 cm⁻¹. mdpi.com

The difluoro-substituted ethylamine (B1201723) side chain would present several distinct vibrational modes. The C-F stretching vibrations are known to be strong and typically occur in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms on the beta-carbon would likely result in strong, characteristic absorption bands in this region. The N-H stretching vibrations of the primary amine group would be observed in the 3500-3300 cm⁻¹ range, likely as two distinct bands for the symmetric and asymmetric stretches. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The quinoline ring system, being aromatic, is expected to produce strong Raman signals. researchgate.net In particular, the ring stretching modes are typically intense in the Raman spectrum. For quinoline derivatives, significant Raman bands are often observed in the 1500 cm⁻¹ to 1650 cm⁻¹ wavenumber region, which are sensitive to substitution and electronic effects. researchgate.net The C-F bonds, while showing strong IR absorption, generally exhibit weaker Raman scattering. However, the symmetric C-F stretching mode may be observable. The C-C stretching of the ethyl chain and other skeletal vibrations would also be active in the Raman spectrum.

A hypothetical summary of expected key vibrational bands for 2-Quinolineethanamine, beta,beta-difluoro- is presented in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3350 | Weak | Medium-Strong |

| N-H Stretch (symmetric) | 3350 - 3250 | Weak | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Weak | Medium |

| Quinoline Ring C=C/C=N Stretch | 1620 - 1430 | Strong | Strong |

| C-F Stretch (asymmetric) | 1100 - 1050 | Weak | Strong |

| C-F Stretch (symmetric) | 1050 - 1000 | Medium | Medium |

| Quinoline Ring Bending | 900 - 650 | Medium | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles of 2-Quinolineethanamine, beta,beta-difluoro-. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer can determine the absolute stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For a quinoline derivative, X-ray analysis would confirm the planarity of the quinoline ring system and provide precise measurements of the bond lengths and angles within the heterocyclic core. chemmethod.com The conformation of the beta,beta-difluoroethanamine side chain relative to the quinoline ring would also be elucidated. This includes the rotational orientation around the C-C single bonds, which dictates the spatial relationship between the amine group, the difluoromethyl group, and the quinoline moiety.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and potential C-F···H or π–π stacking interactions of the quinoline rings, would also be revealed. chemmethod.com These interactions are crucial for understanding the solid-state packing and physical properties of the compound.

While specific crystallographic data for 2-Quinolineethanamine, beta,beta-difluoro- is not publicly available, a representative set of parameters that could be obtained from such an analysis is presented in the table below, based on a similar quinoline derivative. chemmethod.com

| Crystallographic Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.54 |

| γ (°) | 90 |

| Volume (ų) | 1887.5 |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds. For 2-Quinolineethanamine, beta,beta-difluoro-, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.

The presence of the quinoline ring provides a strong chromophore, making UV detection a sensitive method for analysis. The basic amine group allows for manipulation of retention behavior through pH control of the mobile phase. The fluorine atoms can also introduce unique selectivity on specialized stationary phases.

Reversed-Phase HPLC (RP-HPLC):

Fluorinated Stationary Phases:

For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity compared to traditional alkyl phases. nih.gov These columns can provide enhanced retention and separation of fluorinated analytes from their non-fluorinated counterparts. The unique interactions between the difluoromethyl group of the analyte and the fluorinated stationary phase can be exploited for improved chromatographic resolution.

Ion-Exchange Chromatography:

Given the basic nature of the primary amine, ion-exchange chromatography can also be employed. nih.gov At a pH below the pKa of the amine group, the compound will be protonated and can be retained on a cation-exchange column. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

A representative HPLC method for the purity assessment of 2-Quinolineethanamine, beta,beta-difluoro- is outlined in the table below.

| HPLC Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For isolation and purification on a larger scale, preparative HPLC or centrifugal partition chromatography (CPC) could be utilized. ird.fr CPC, a liquid-liquid chromatography technique, avoids the use of a solid support and can be particularly effective for the purification of alkaloids and related compounds. ird.fr

Reaction Mechanisms and Chemical Transformations of 2 Quinolineethanamine, Beta,beta Difluoro

Mechanistic Studies of C-F Bond Activation and Reactivity within the beta,beta-difluoro- Moiety

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which generally renders fluorinated compounds highly stable. mdpi.comnih.gov However, the gem-difluoro- moiety (CF2) in 2-Quinolineethanamine, beta,beta-difluoro- can undergo specific activation under certain conditions. The activation of C(sp³)–F bonds in such structures is a challenging but significant area of research. researchgate.net

Mechanistic pathways for C-F bond activation often involve:

Transition Metal Catalysis : Transition metals such as palladium, nickel, or copper can catalyze the functionalization of a single C-F bond in gem-difluoroalkenes. nih.govacs.org A key step in these reactions is often a β-fluoride elimination from a β-fluoroalkylmetal intermediate. nih.gov While the subject molecule is a gem-difluoroalkane, related principles could apply if a double bond is formed in an intermediate state.

Radical-Based Transformations : Radical chemistry provides a mild and powerful method for activating C-F bonds. rsc.org This can involve the formation of radical anions or other radical intermediates that facilitate the cleavage of the C-F bond. rsc.org

Lewis Acid-Induced Activation : Strong Lewis acids can interact with the fluorine atoms, polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack, which can lead to defluorination. researchgate.net

The reactivity of monofluorinated aliphatic C-F bonds has been shown to decrease in the order of primary > secondary > tertiary, and the rate of hydrodefluorination is significantly reduced with -CF2H and -CF3 groups. nih.gov This suggests that the C-F bonds in the beta,beta-difluoro- moiety of 2-Quinolineethanamine, beta,beta-difluoro- would be highly resistant to cleavage, requiring potent catalytic systems for activation.

Table 1: Potential C-F Bond Activation Mechanisms

| Mechanism | Catalyst/Reagent | Intermediate Species | Outcome |

|---|---|---|---|

| Transition-Metal Catalysis | Pd, Ni, Cu complexes | β-fluoroalkylmetal | Monodefluorination, Cross-coupling |

| Radical Chemistry | Photoredox catalysts, Radical initiators | Radical anions | Defluorinative functionalization |

Chemical Transformations Involving the Quinoline (B57606) Nitrogen Atom

The quinoline ring is a heterocyclic aromatic system where the nitrogen atom significantly influences its reactivity. vedantu.comgcwgandhinagar.com

Basicity and Salt Formation : The lone pair of electrons on the nitrogen atom resides in an sp² orbital and is not part of the aromatic π-system, making it basic. gcwgandhinagar.com The quinoline nitrogen readily reacts with acids to form quaternary quinolinium salts. pharmaguideline.com This is often the most facile reaction for the quinoline moiety.

N-Oxidation : Reaction with peroxycarboxylic acids leads to the formation of quinoline N-oxide. gcwgandhinagar.com This transformation alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating certain C-H functionalization reactions. mdpi.com

Alkylation and Acylation : The nitrogen atom can act as a nucleophile, reacting with alkylating or acylating agents to form N-alkyl or N-acyl quinolinium salts. pharmaguideline.com

Reduction : The pyridine (B92270) ring of the quinoline system can be selectively reduced. pharmaguideline.com Catalytic hydrogenation can convert quinoline to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) portion, preferably at positions 5 and 8. gcwgandhinagar.compharmaguideline.com Nucleophilic substitution typically takes place on the electron-deficient pyridine ring, at positions 2 or 4. gcwgandhinagar.com

Reactivity Profiles of the Primary Amine Functionality

The primary amine (-NH₂) is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. solubilityofthings.comlibretexts.org

Basicity : Like other primary amines, the amino group in 2-Quinolineethanamine, beta,beta-difluoro- can accept a proton to form an ammonium (B1175870) salt. However, the presence of the strongly electron-withdrawing beta,beta-difluoro- group is expected to decrease the electron density on the nitrogen atom, making the amine significantly less basic than a typical alkylamine. nih.gov

Nucleophilic Substitution : The amine can act as a nucleophile, reacting with electrophiles like halogenoalkanes to form secondary and tertiary amines, and eventually quaternary ammonium salts. studymind.co.ukmnstate.edu

Acylation : It readily reacts with acylating agents such as acid chlorides, anhydrides, or isocyanates in nucleophilic addition-elimination reactions to form stable amides or ureas. solubilityofthings.commnstate.edubritannica.com This is a common derivatization strategy for primary amines. iu.edu

Imine Formation : Primary amines react with aldehydes and ketones to form imines (Schiff bases). solubilityofthings.combritannica.com

Reaction with Nitrous Acid : Aliphatic primary amines react with nitrous acid (HNO₂) in a complex process that can lead to the formation of alcohols and alkenes with the loss of nitrogen gas. britannica.com

The reactivity of the primary amine is a cornerstone of its chemical profile, allowing for a wide range of derivatizations. nih.gov

Investigations into Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of 2-Quinolineethanamine, beta,beta-difluoro- presents challenges in regioselectivity due to the multiple reactive sites: the quinoline nitrogen, the primary amine, and the quinoline ring itself.

Regioselectivity : The outcome of a reaction will depend heavily on the reagents and conditions.

Acidic Conditions : In the presence of acid, both the quinoline nitrogen and the primary amine will be protonated. The relative basicity will determine the site of initial protonation, with the quinoline nitrogen likely being more basic than the fluorine-deactivated primary amine.

Electrophilic Attack : With alkylating or acylating agents, a competition exists between the quinoline nitrogen and the primary amine. Steric hindrance around the primary amine (due to the adjacent CF₂ group) and its reduced nucleophilicity may favor reaction at the quinoline nitrogen. However, under many conditions, acylation of the primary amine is highly efficient. mnstate.edu

Ring Functionalization : C-H activation and functionalization of the quinoline ring, typically catalyzed by transition metals, offer another pathway. The directing effects of the existing substituent and the choice of catalyst can control whether functionalization occurs at C2, C3, C5, or C8. mdpi.comscilit.com

Stereoselectivity : The carbon atom alpha to the primary amine is a prochiral center. Reactions that introduce a new substituent at this position or derivatization of the amine itself could, in principle, be performed stereoselectively. The synthesis of fluorinated chiral amines is an area of significant interest. nih.gov Strategies often involve the use of chiral auxiliaries (like N-tert-butylsulfinyl groups) or chiral catalysts to control the stereochemical outcome of additions to imines or reductions of ketones. nih.gov Asymmetric synthesis could provide access to specific enantiomers of derivatives of 2-Quinolineethanamine, beta,beta-difluoro-.

Stability and Degradation Pathways Under Various Conditions

The stability of 2-Quinolineethanamine, beta,beta-difluoro- is largely conferred by the robust quinoline ring and the strong C-F bonds. nih.gov However, degradation can occur under specific environmental or metabolic conditions.

Chemical Stability : The compound is expected to be stable under typical ambient conditions. The strong C-F bonds make it resistant to simple hydrolysis or thermal degradation. However, highly reactive conditions, such as strong acids or bases at high temperatures, could lead to decomposition.

Photodegradation : Aromatic systems, including fluorinated ones, can be susceptible to photolysis. acs.org Exposure to sunlight, particularly in aqueous environments, could initiate degradation pathways, potentially leading to the formation of fluorinated byproducts or eventual defluorination. acs.orgmn.gov

Biodegradation : While organofluorine compounds are often recalcitrant to microbial degradation, some microorganisms have evolved pathways to metabolize them. nih.govresearchgate.net Degradation could be initiated on the non-fluorinated parts of the molecule, such as the quinoline ring or the primary amine. researchgate.net This could lead to the formation of persistent fluorinated metabolites. nih.govmetu.edu.tr Eventual cleavage of the C-F bond is difficult but possible, often occurring after the molecule has been activated by other enzymatic transformations. mdpi.comresearchgate.net The ultimate breakdown product of defluorination would be inorganic fluoride (B91410). mn.gov

Table 2: Summary of Potential Degradation Pathways

| Condition | Pathway | Potential Products |

|---|---|---|

| Photolysis (UV light) | Photochemical reaction | Fluorinated intermediates, defluorinated quinolines, fluoride acs.orgdntb.gov.ua |

| Microbial Action | Enzymatic transformation/catabolism | Hydroxylated quinolines, oxidized side-chains, persistent fluorometabolites, fluoride researchgate.netmetu.edu.tr |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form of it) for a given molecular structure. These calculations can determine the optimal molecular geometry and the electronic structure.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for molecular structure optimization. unram.ac.id

Density Functional Theory (DFT) is another widely used method that maps the electron density of a multi-electron system to its energy. DFT methods, such as B3LYP, often provide a good balance between computational cost and accuracy for predicting the properties of organic molecules, including various quinoline (B57606) derivatives. acarindex.comnih.gov

For 2-Quinolineethanamine, beta,beta-difluoro-, these calculations would reveal key geometric parameters like bond lengths, bond angles, and dihedral angles. The electronic structure analysis would yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

Table 1: Hypothetical Calculated Geometric and Electronic Parameters for 2-Quinolineethanamine, beta,beta-difluoro-

This table illustrates the type of data that would be generated from quantum chemical calculations. The values are not based on actual experimental results.

| Parameter | Description | Hypothetical Value |

| Geometric Parameters | ||

| Cα-Cβ Bond Length | Length of the bond between the alpha and beta carbons of the ethylamine (B1201723) chain. | 1.54 Å |

| Cβ-F Bond Length | Length of the carbon-fluorine bonds. | 1.35 Å |

| C-C-N Bond Angle | Angle of the ethylamine backbone. | 110.5° |

| F-Cβ-F Bond Angle | Angle between the two fluorine atoms on the beta carbon. | 109.5° |

| Electronic Parameters | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.7 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 3.1 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on conformational flexibility and intermolecular interactions.

For 2-Quinolineethanamine, beta,beta-difluoro-, an MD simulation would reveal the preferred conformations of the ethylamine side chain relative to the quinoline ring. The introduction of two fluorine atoms on the beta-carbon can significantly restrict rotation and favor specific spatial arrangements due to steric and electronic effects, a phenomenon observed in other fluorinated amino acids. researchgate.net Understanding these conformational preferences is critical, as the three-dimensional shape of a molecule often dictates its biological activity.

MD simulations can also be used to model the interaction of the compound with a solvent or a biological target, such as a protein receptor. These simulations can help identify key intermolecular interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the molecule within a binding site.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data or for identifying the compound. Using the optimized molecular geometry from quantum chemical calculations, it is possible to compute:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated, aiding in the structural elucidation of synthesized compounds. The prediction of ¹⁹F NMR shifts would be particularly relevant for this molecule.

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be calculated to predict the appearance of an IR spectrum. This helps in identifying characteristic functional group vibrations.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be computed to predict the wavelengths of maximum absorption in the UV-visible spectrum.

These predictions serve as a powerful complement to experimental spectroscopy, helping to confirm the identity and structure of the target molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like 2-Quinolineethanamine, beta,beta-difluoro-, computational studies could be used to explore its synthesis pathways or its potential metabolic fate. For example, theoretical calculations could investigate the mechanism of the fluorination step during its synthesis or the mechanism of its interaction with a metabolizing enzyme. montclair.edu Different possible reaction pathways can be modeled, and their relative energy barriers can be compared to determine the most likely mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unram.ac.id The fundamental principle is that the structural properties of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity.

In a theoretical QSAR study involving 2-Quinolineethanamine, beta,beta-difluoro-, this compound would be part of a larger dataset of related quinoline derivatives. researchgate.netnih.govnih.gov The process involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode structural information) are calculated for each molecule in the series. These can include constitutional, topological, geometric, and electronic descriptors. acarindex.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. unram.ac.idnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For quinoline derivatives, QSAR studies have been employed to explore activities ranging from anticancer to antimalarial, highlighting the broad applicability of this approach. nih.govnih.gov The specific structural features of 2-Quinolineethanamine, beta,beta-difluoro- (e.g., the difluoro substitution) would be encoded in the molecular descriptors, and their contribution to the predicted activity could be quantified by the model.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Investigation of Substituent Effects on the Quinoline (B57606) Ring

The quinoline ring is a key pharmacophore in many biologically active compounds, and modifications to this scaffold have been extensively studied. The position and nature of substituents on the quinoline ring can significantly impact a molecule's interaction with its biological target.

Research on various quinoline derivatives has demonstrated that the introduction of different functional groups can modulate activity. For instance, in the context of antimalarial quinolines, the presence of groups at specific positions can enhance efficacy. While direct studies on 2-Quinolineethanamine, beta,beta-difluoro- are not detailed in the provided results, general principles from related quinoline-based compounds suggest that substituents affecting electron density, lipophilicity, and steric bulk on the quinoline nucleus are critical determinants of biological activity. For example, the introduction of methoxy (B1213986) groups or other substituents on the quinoline ring has been a strategy explored in the development of antimalarial agents to alter their activity profiles. nih.gov

Table 1: Hypothetical Impact of Quinoline Ring Substituents on Activity

| Substituent Position | Type of Substituent | Predicted Effect on Activity | Rationale |

| C4 | Electron-withdrawing | Potential increase | May enhance binding affinity through specific electronic interactions. |

| C6, C7 | Bulky alkyl groups | Potential decrease | Steric hindrance could prevent optimal binding with the target. |

| C8 | Hydrogen-bonding | Potential increase | Could form key interactions with the active site of a target protein. |

Impact of Modifications to the Ethanamine Side Chain

Modifications to this side chain, such as altering the alkyl linker length or substituting the amine, have been shown to affect the potency and selectivity of related compounds. For instance, incorporating the side chain into a more rigid cyclic structure, like an isoquinuclidine ring system, has been explored to create semirigid analogs of biologically active ethanolamines. nih.gov The basicity of the amine is also a critical factor, as it often engages in ionic interactions with biological targets.

Influence of Fluorine Atom Position and Number on Molecular Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties. nih.gov The presence of the beta,beta-difluoro- moiety in 2-Quinolineethanamine is expected to have several significant effects.

Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups, which can in turn affect the molecule's bioavailability and binding interactions. nih.gov The carbon-fluorine bond is very strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This increased stability can lead to a longer duration of action.

Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.govnih.gov The strategic placement of fluorine can also lead to more potent interactions with biological targets by participating in favorable intermolecular interactions within a protein's binding pocket. nih.gov For example, the trifluorobenzene moiety in atogepant (B605675) was shown to lead to a higher binding affinity compared to its unsubstituted counterpart. nih.gov

Table 2: Effects of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased | nih.govnih.gov |

| Lipophilicity | Increased | nih.govnih.gov |

| Binding Affinity | Can be increased | nih.gov |

| pKa of nearby groups | Altered | nih.gov |

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies are instrumental in the development of novel quinoline derivatives. nih.govnih.govnih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach involves analyzing the structure-activity relationships of a series of known active compounds to build a pharmacophore model. This model defines the essential structural features required for biological activity, guiding the design of new molecules with improved properties. nih.gov

Structure-based drug design , on the other hand, relies on the known 3D structure of the target protein. nih.gov Techniques like molecular docking can be used to predict how a molecule like 2-Quinolineethanamine, beta,beta-difluoro- would bind to the active site of its target. nih.gov This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. For example, docking studies have been used to understand the binding modes of 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors. nih.gov

Development of Molecular Probes and Advanced Chemical Tools

Derivatives of 2-Quinolineethanamine, beta,beta-difluoro- have the potential to be developed into molecular probes and chemical tools to investigate biological systems. By incorporating reporter groups such as fluorescent tags or photoaffinity labels, these molecules can be used to identify and characterize their biological targets.

The unique properties conferred by the fluorine atoms, such as their utility in ¹⁹F NMR spectroscopy, can also be exploited. This technique can provide valuable information about the binding environment of the fluorinated ligand within a protein, aiding in the study of drug-target interactions. The development of such tools is essential for advancing our understanding of the mechanisms of action of this class of compounds.

Advanced Applications in Chemical Research Excluding Therapeutic/clinical

Applications in Chemical Biology as Probes for Biological Systems

Detailed searches of scientific literature and chemical databases have yielded no specific information regarding the application of 2-Quinolineethanamine, beta,beta-difluoro- as a chemical probe for biological systems. The design of chemical probes often leverages specific functionalities that allow for interaction with biological targets and subsequent reporting of these interactions, for instance, through fluorescence or affinity-based mechanisms. While the quinoline (B57606) moiety is known to be a component of some fluorescent probes, and the difluoro group can modulate metabolic stability and binding affinity, there is no available research that details the synthesis and use of this particular compound for such purposes.

Potential as Building Blocks in Advanced Materials Science

There is currently no published research describing the use of 2-Quinolineethanamine, beta,beta-difluoro- as a building block in advanced materials science. The properties of advanced materials are intrinsically linked to the molecular structure of their constituent monomers or components. While fluorinated compounds are of interest in materials science for creating polymers with low surface energy, high thermal stability, and chemical resistance, and quinoline derivatives can be incorporated to introduce specific optical or electronic properties, the potential of this specific compound has not been explored in the available literature. Consequently, there are no data on its incorporation into polymers, metal-organic frameworks, or other advanced materials.

Utility in Catalysis and Ligand Design for Organometallic Chemistry

An extensive review of the literature indicates that the utility of 2-Quinolineethanamine, beta,beta-difluoro- in catalysis and ligand design for organometallic chemistry has not been reported. The nitrogen atom of the quinoline ring and the ethanamine side chain could potentially serve as coordination sites for metal ions, making it a candidate for a bidentate ligand. The electronic properties of such a ligand would be influenced by the electron-withdrawing difluoro group. However, no studies have been found that describe the synthesis of metal complexes with this ligand or their subsequent evaluation in catalytic processes.

Role in Analytical Chemistry and Sensor Development

In the domain of analytical chemistry and sensor development, there is no documented role for 2-Quinolineethanamine, beta,beta-difluoro-. Chemical sensors often rely on specific interactions between an analyte and a recognition element, which is then transduced into a measurable signal. The quinoline nucleus can be a component of ion-selective electrodes or fluorescent sensors. The introduction of the beta,beta-difluoro group could potentially alter the selectivity or sensitivity of such a sensor. Nevertheless, there is no evidence in the scientific literature of this compound being investigated for or applied in the development of analytical methods or chemical sensors.

Future Perspectives and Research Challenges

Development of Green Chemistry Approaches for Synthesis

The synthesis of fluorinated organic compounds, including 2-Quinolineethanamine, beta,beta-difluoro-, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. A significant future direction lies in the development of greener synthetic routes. This involves the implementation of principles such as atom economy, the use of renewable feedstocks, and the reduction of energy consumption.

Current research in the broader field of organofluorine chemistry is exploring the use of less hazardous fluorinating reagents and catalytic methods to replace stoichiometric reagents. For instance, moving away from harsh fluorinating agents towards more benign alternatives is a key goal. Additionally, the development of catalytic, enantioselective methods for the introduction of the difluoromethyl group would represent a significant advancement, minimizing the need for chiral resolutions which are inherently inefficient. nih.govnih.gov

Future synthetic strategies could also focus on flow chemistry, which offers improved safety, scalability, and efficiency for many chemical transformations. The use of biocatalysis, employing enzymes to carry out specific synthetic steps under mild conditions, also presents a promising avenue for the green synthesis of 2-Quinolineethanamine, beta,beta-difluoro- and its derivatives.

Exploration of Novel Reactivity and Unconventional Transformations

The chemical reactivity of the 2-Quinolineethanamine, beta,beta-difluoro- scaffold is ripe for exploration. Understanding and harnessing its unique reactivity will be crucial for the generation of novel analogues with diverse biological properties. The presence of the quinoline (B57606) nucleus, the difluoroethylamino side chain, and the potential for chirality offers multiple sites for chemical modification.

Recent advancements in synthetic organic chemistry, such as C-H activation, could provide new ways to functionalize the quinoline ring system directly, avoiding lengthy and often low-yielding multi-step sequences. researchgate.net Furthermore, the development of unconventional transformations, such as late-stage fluorination, could enable the rapid diversification of advanced intermediates.

The unique electronic properties conferred by the gem-difluoro group can also be exploited in novel chemical reactions. For example, radical-mediated transformations could offer new pathways for the formation of carbon-carbon and carbon-heteroatom bonds at positions adjacent to the difluorinated carbon. researchgate.net The exploration of such novel reactivity will be essential for expanding the chemical space around this promising scaffold. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules, and 2-Quinolineethanamine, beta,beta-difluoro- is no exception. These computational tools can be applied across the entire discovery pipeline, from target identification to process optimization. nih.govresearchgate.net

Machine learning algorithms can be trained on existing data to predict the structure-activity relationships (SARs) of quinoline derivatives, guiding the design of new analogues with improved potency and selectivity. researchgate.net Generative models, a type of AI, can even design novel molecules from scratch that are predicted to have desirable biological activities and pharmacokinetic properties. dypvp.edu.innih.gov

Furthermore, AI can be employed to predict the outcomes of chemical reactions, enabling the more efficient planning of synthetic routes. researchgate.net By analyzing vast datasets of reaction information, ML models can help chemists identify the optimal conditions for the synthesis of complex molecules like advanced analogues of 2-Quinolineethanamine, beta,beta-difluoro-. This can significantly reduce the time and resources required for their preparation. researchgate.net

Addressing Synthetic Complexity and Accessibility of Advanced Analogues

While the potential of 2-Quinolineethanamine, beta,beta-difluoro- is significant, the synthesis of its more complex and structurally diverse analogues presents a considerable challenge. The introduction of multiple stereocenters, the installation of various functional groups, and the construction of intricate ring systems all contribute to the synthetic complexity.

A key challenge is the development of robust and scalable synthetic routes that can provide access to a wide range of analogues for biological evaluation. This will require the development of new synthetic methods that are both efficient and tolerant of a variety of functional groups. nih.govnih.gov The synthesis of chiral fluorinated amino acid derivatives, a related class of compounds, is known to be challenging, highlighting the difficulties that may be encountered. nih.govnih.gov

Q & A

Q. Table 1. Optimization of Synthetic Yield

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Reaction Time | 6–24 hours | 18 hours | +15% |

| Solvent | Ethanol vs. DMF | Ethanol | +10% (purity) |

| Catalyst | None vs. AcOH | AcOH (5 mol%) | +20% |

| Temperature | 60°C vs. 80°C | 70°C | +12% |

| Source: Adapted from synthetic protocols |

Q. Table 2. Comparative Bioactivity Profiles

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 1 μg/mL (vs. 2 μg/mL in E. coli) | |

| Anticancer | MCF-7 cells | IC₅₀ = 8.2 μM (apoptosis induction) | |

| Anti-inflammatory | RAW 264.7 macrophages | IL-6 ↓ 70% at 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.